1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Description
The compound 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI) is a boronic acid-containing indole derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether group at position 6 and a tert-butyl ester at position 1. This structure combines the reactivity of a boronic acid moiety—commonly utilized in Suzuki-Miyaura cross-coupling reactions—with protective groups (TBDMS and tert-butyl) that enhance stability during synthesis.
Properties
IUPAC Name |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5Si/c1-19(2,3)27-18(23)22-16-11-14(13-26-28(7,8)20(4,5)6)9-10-15(16)12-17(22)21(24)25/h9-12,24-25H,13H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOHAMNDMKPTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)CO[Si](C)(C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609943 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501364-51-8 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester involves multiple steps, typically starting with the preparation of the indole core. The boronic acid group is introduced through a borylation reaction, often using palladium-catalyzed cross-coupling reactions. The silyl ether group is introduced via silylation reactions, which involve the reaction of the hydroxyl group with a silylating agent such as tert-butyldimethylsilyl chloride. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for controlled release of active compounds.
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)
- CAS : 863770-85-8
- Formula : C23H33BN2O8
- Key Features: Substitution at position 5 with a bis-Boc-protected amino group. Molecular weight: 476.3 g/mol. 8 rotatable bonds, indicating conformational flexibility.
- Comparison: The Boc groups enhance solubility in organic solvents compared to the TBDMS ether in the target compound.
1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (9CI)
- Key Features :
- Trifluoromethyl (CF3) group at position 6.
- Impact :
- The electron-withdrawing CF3 group increases electrophilicity at the boronic acid moiety, enhancing reactivity in cross-coupling reactions.
- Greater metabolic stability compared to the TBDMS-protected compound due to CF3’s resistance to enzymatic cleavage .
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester
- CAS : 1021342-92-6
- Formula : C19H27BN2O4
- Key Features :
- Piperidinylmethyl group at position 3.
- Impact :
- The basic piperidine nitrogen enhances aqueous solubility and bioavailability.
- Steric hindrance from the piperidine ring may reduce off-target interactions compared to the TBDMS group in the target compound .
Physicochemical Properties
Key Observations :
- Compounds with nitrogen-containing substituents (e.g., piperidine, morpholine) exhibit lower topological polar surface areas, favoring membrane permeability .
Biological Activity
The compound 1H-Indole-1-carboxylic acid, 2-borono-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI) is a derivative of indole, which has gained attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H30BNO5Si
- Molecular Weight : 391.35 g/mol
- CAS Number : 913388-78-0
- Purity : Typically >95% .
Mechanisms of Biological Activity
The biological activity of indole derivatives often involves interactions with various molecular targets:
- Enzyme Inhibition : Indole derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, some studies indicate that boron-containing indoles may interact with enzymes through boron coordination chemistry, influencing enzymatic activity.
- Receptor Modulation : Indoles can act as ligands for various receptors. Research suggests that certain derivatives may modulate G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
Pharmacological Effects
The pharmacological effects of 1H-Indole-1-carboxylic acid derivatives are summarized in the table below:
Case Studies
Several studies have investigated the biological activities of indole derivatives similar to the compound :
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Q & A
Q. What are the critical steps for synthesizing this indole derivative with boronate and silyl-protected functional groups?
Methodological Answer: Synthesis involves sequential protection of reactive sites and regioselective functionalization. For example:
- Boronate introduction : Use palladium-catalyzed coupling or direct electrophilic borylation under anhydrous conditions to avoid hydrolysis .
- Silyl protection : Employ [(1,1-dimethylethyl)dimethylsilyl] chloride in the presence of a base (e.g., imidazole) to protect the hydroxyl group, ensuring moisture-free conditions to prevent premature deprotection .
- Esterification : React the carboxylic acid with 1,1-dimethylethanol using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMF/acetic acid mixtures .
- Characterization :
- NMR : Analyze and NMR for boronate (δ ~30 ppm in NMR) and silyl (δ ~18 ppm in NMR) signals .
- Mass Spectrometry : Confirm molecular ion peaks via HRMS (ESI+) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic efficiency data during boronate introduction?
Methodological Answer: Contradictions often arise from variable ligand effects, solvent polarity, or trace moisture. To resolve:
- Controlled experiments : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos or SPhos in anhydrous THF vs. DMF .
- Moisture analysis : Use Karl Fischer titration to quantify water content in reagents/solvents, as boronate stability is moisture-sensitive .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
Q. Example Workflow :
Screen ligands (10 mol%) with Pd(OAc)₂ in THF at 80°C.
Isolate intermediates to confirm boronate integrity via NMR.
Correlate solvent polarity (logP) with yield .
Q. What strategies mitigate regioselectivity challenges during functionalization of the indole core?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Use bulky directing groups (e.g., silyl ethers) to block C3 and favor C2/C6 modification .
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .
- Protection/deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to direct reactions to desired positions .
Case Study :
In analogous compounds, benzylation of 5-hydroxyindole led to N/O-dibenzylation unless pre-protected with TBS groups, achieving >90% regioselectivity .
Q. How does the steric bulk of the silyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The [(1,1-dimethylethyl)dimethylsilyl] group:
- Steric hindrance : Reduces nucleophilic attack on the boronate, enhancing stability but slowing transmetalation in Suzuki-Miyaura couplings .
- Electronic effects : Electron-donating silyl groups increase indole’s electron density, potentially altering reaction pathways.
- Optimization : Use bulky phosphine ligands (e.g., SPhos) or elevated temperatures (100°C) to overcome steric barriers .
Q. Supporting Data :
| Silyl Group | Suzuki Coupling Yield (%) | Conditions |
|---|---|---|
| TBS | 45 | Pd(OAc)₂, SPhos, K₂CO₃, 80°C |
| TIPS | 55 | Same as above |
| None | 70 | Same as above |
Q. What analytical approaches resolve ambiguities in spectral data for structurally similar derivatives?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping / signals, especially near δ 6.5–7.5 ppm (indole protons) .
- Isotopic labeling : Introduce or labels to track specific atoms during reactions .
- Synchrotron XRD : Resolve minor stereochemical discrepancies (<0.5 Å resolution) .
Q. How can researchers evaluate the hydrolytic stability of the boronate ester under physiological conditions?
Methodological Answer:
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding modes with active sites (e.g., proteases or kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with inhibitory activity .
Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) affect synthetic yields?
Methodological Answer:
- Protodeboronation mitigation : Use aryl iodides (vs. bromides) as coupling partners and add silver oxide to scavenge protons .
- Kinetic profiling : Monitor intermediates via LC-MS to identify dominant pathways .
- Ligand screening : Bulky ligands (e.g., XPhos) suppress side reactions by accelerating transmetalation .
Q. What safety protocols are essential for handling this compound’s moisture-sensitive functional groups?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
